![molecular formula C20H20FN5O B5655100 2-(ethylamino)-N-(4-fluorobenzyl)-N-(2-pyridinylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5655100.png)
2-(ethylamino)-N-(4-fluorobenzyl)-N-(2-pyridinylmethyl)-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various strategies, including condensation reactions. A notable method is the synthesis of novel pyrimidine derivatives from 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid derivatives, employing uracil and its substituted forms. Such processes typically involve complex reactions including debenzylation with boron trichloride for specific derivatives (Raić-Malić et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the stereostructure of certain compounds is confirmed through detailed spectroscopic analysis, providing insights into the arrangement of atoms and the configuration of double bonds within the molecule (Raić-Malić et al., 2000).
Chemical Reactions and Properties
Pyrimidine derivatives participate in numerous chemical reactions, reflecting their versatile chemical properties. Modifications at different positions of the pyrimidine ring, such as methylation, can significantly impact their biological activities, such as analgesic properties (Ukrainets et al., 2015). The chemical modifications aim to optimize biological properties for potential therapeutic applications.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. The crystal structure, determined by X-ray diffraction methods, provides valuable information on the molecular arrangement and potential for forming hydrogen bonds, which can influence solubility and bioavailability (Sobell, 1966).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for the development of pyrimidine derivatives as therapeutic agents. Studies on the synthesis and antitumor activity of specific pyrimidine derivatives highlight their potential as inhibitors of biological targets, influenced by their chemical structure and substituents (Grivsky et al., 1980).
properties
IUPAC Name |
2-(ethylamino)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-ylmethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-2-22-20-24-11-16(12-25-20)19(27)26(14-18-5-3-4-10-23-18)13-15-6-8-17(21)9-7-15/h3-12H,2,13-14H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUQVWIBFVPKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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